3-(3,4-Dichlorophenoxy)aniline 3-(3,4-Dichlorophenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 887580-74-7
VCID: VC16699234
InChI: InChI=1S/C12H9Cl2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2
SMILES:
Molecular Formula: C12H9Cl2NO
Molecular Weight: 254.11 g/mol

3-(3,4-Dichlorophenoxy)aniline

CAS No.: 887580-74-7

Cat. No.: VC16699234

Molecular Formula: C12H9Cl2NO

Molecular Weight: 254.11 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dichlorophenoxy)aniline - 887580-74-7

Specification

CAS No. 887580-74-7
Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
IUPAC Name 3-(3,4-dichlorophenoxy)aniline
Standard InChI InChI=1S/C12H9Cl2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2
Standard InChI Key BKFYBOQBXBLWBQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-(3,4-dichlorophenoxy)aniline . Alternative designations include:

  • 3-(3,4-dichloro-phenoxy)phenylamine

  • SCHEMBL18319357

  • CAS Registry Number: 887580-74-7 .

Molecular and Structural Data

The compound’s molecular weight is 254.11 g/mol, with a SMILES notation of C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)N . Key structural features include:

  • A central aniline group (C₆H₅NH₂) substituted at the meta position by a 3,4-dichlorophenoxy ether.

  • Two chlorine atoms at positions 3 and 4 on the phenoxy ring, contributing to its electron-withdrawing properties.

Table 1: Computed Physicochemical Properties

PropertyValue
XLogP3 (Partition Coefficient)4.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area35.3 Ų
Rotatable Bond Count2
Heavy Atom Count16

Synthesis and Catalytic Hydrogenation Pathways

General Synthetic Strategy

The synthesis of halogenated anilines like 3-(3,4-dichlorophenoxy)aniline typically involves the reduction of nitro precursors. A patent (WO2009090669A2) details a dual-step catalytic hydrogenation process for analogous compounds :

  • Catalytic Transfer Hydrogenation (CTH):

    • Utilizes ammonium formate as a hydrogen donor.

    • Platinum on carbon (Pt/C) catalysts (0.01–2% w/w) facilitate partial reduction.

    • Operates at 80–100°C in solvents like water or alcohols .

  • High-Pressure Gaseous Hydrogenation:

    • Completes reduction under hydrogen gas (1–50 kg/cm² pressure).

    • Minimizes dehalogenation and ether cleavage side reactions .

Table 2: Comparative Hydrogenation Outcomes

ConditionConversion (%)Selectivity (%)DCP Formation (%)
CTH Alone29.597.51.42
Dual-Step (CTH + H₂)99.399.80.07

Applications and Functional Relevance

Intermediate for Antimicrobial Agents

Halogenated diphenyl ethers derived from 3-(3,4-dichlorophenoxy)aniline are precursors to antimicrobial compounds like triclosan. The ether linkage and chloro-substituents enhance lipid solubility and target binding in bacterial membranes .

Agrochemical Development

The compound’s aromatic stability and halogen content make it suitable for synthesizing herbicides and fungicides. Its aniline moiety allows further functionalization via diazotization or coupling reactions.

Computational and Experimental Insights

Spectroscopic Predictions

  • IR Spectroscopy: Expected N-H stretch at ~3400 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹.

  • NMR: Aromatic protons in the aniline ring (δ 6.5–7.5 ppm) and NH₂ group (δ 4.5–5.5 ppm) .

Stability Under Ambient Conditions

The compound exhibits moderate stability but may degrade under UV light due to the labile C-Cl bonds. Storage recommendations include amber glass containers at 2–8°C .

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